LogP Comparison: Sec-Butyl vs. n-Butyl Analogs
The target compound, (Anthracen-9-ylmethyl)(butan-2-yl)amine, exhibits a predicted ACD/LogP of 5.39, whereas the linear n-butyl analog (Anthracen-9-ylmethyl)(butan-1-yl)amine is predicted to have a slightly different logP due to the altered branching and molecular shape . The sec-butyl group introduces a chiral center absent in the n-butyl version, which can affect both logD and solid-state packing interactions .
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | ACD/LogP = 5.39 |
| Comparator Or Baseline | (Anthracen-9-ylmethyl)(butan-1-yl)amine: no published experimental value, but linear vs. branched alkane structural difference |
| Quantified Difference | Branching reduces logP by approximately 0.1-0.3 units compared to linear analog (class inference) |
| Conditions | ACD/Labs Percepta Platform prediction |
Why This Matters
Lipophilicity differences of this magnitude can shift compound partitioning in cellular assays and chromatographic retention times; researchers requiring precise logP control for structure-activity studies cannot substitute the sec-butyl with n-butyl without re-optimizing assay conditions.
